molecular formula C8H16N2O B12866334 1-Butylpyrrolidin-3-one oxime

1-Butylpyrrolidin-3-one oxime

Cat. No.: B12866334
M. Wt: 156.23 g/mol
InChI Key: IVWUCODNVUCANK-CMDGGOBGSA-N
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Description

1-Butylpyrrolidin-3-one oxime is a chemical compound with the molecular formula C8H15NO. It is an oxime derivative of 1-butylpyrrolidin-3-one, which is a five-membered lactam.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butylpyrrolidin-3-one oxime can be synthesized through the reaction of 1-butylpyrrolidin-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:

1-Butylpyrrolidin-3-one+Hydroxylamine Hydrochloride1-Butylpyrrolidin-3-one Oxime+HCl\text{1-Butylpyrrolidin-3-one} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 1-Butylpyrrolidin-3-one+Hydroxylamine Hydrochloride→1-Butylpyrrolidin-3-one Oxime+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Butylpyrrolidin-3-one oxime undergoes various chemical reactions, including:

    Oxidation: Oxidation of the oxime group can lead to the formation of nitro compounds.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

1-Butylpyrrolidin-3-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butylpyrrolidin-3-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butylpyrrolidin-3-one oxime is unique due to its specific ring structure and the position of the oxime group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(NE)-N-(1-butylpyrrolidin-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-8(7-10)9-11/h11H,2-7H2,1H3/b9-8+

InChI Key

IVWUCODNVUCANK-CMDGGOBGSA-N

Isomeric SMILES

CCCCN1CC/C(=N\O)/C1

Canonical SMILES

CCCCN1CCC(=NO)C1

Origin of Product

United States

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